molecular formula C11H16N2O4S B2901742 (3-(Isobutylsulfonyl)azetidin-1-yl)(isoxazol-5-yl)methanone CAS No. 1797177-52-6

(3-(Isobutylsulfonyl)azetidin-1-yl)(isoxazol-5-yl)methanone

Cat. No. B2901742
CAS RN: 1797177-52-6
M. Wt: 272.32
InChI Key: WIKHRPZNNPHBBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazoles, such as this compound, often involves 1,3-dipolar cycloaddition reactions . In some cases, these reactions are performed in the presence of sodium hypochlorite . The synthesized compounds can then be purified using column chromatography and recrystallization.


Molecular Structure Analysis

The molecular structure of this compound includes an azetidine ring, which is a four-membered cyclic amine, and an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.


Chemical Reactions Analysis

Isoxazoles, including this compound, are often synthesized through 1,3-dipolar cycloaddition reactions . These reactions involve the addition of a dipole to a dipolarophile to form a five-membered ring .


Physical And Chemical Properties Analysis

The compound is a white to off-white solid that is sparingly soluble in water. It has a melting point of 128-130°C and a boiling point of 492.5°C at 760 mmHg. It is stable under standard conditions and does not degrade easily.

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, isoxazole derivatives are known to exhibit diverse biological activities and pharmacological properties . They are active ingredients in many natural products and synthetic drugs .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in various fields such as medicine, agriculture, and materials science. Additionally, the development of new synthetic routes and the study of its biological activities could also be areas of future research .

properties

IUPAC Name

[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-8(2)7-18(15,16)9-5-13(6-9)11(14)10-3-4-12-17-10/h3-4,8-9H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKHRPZNNPHBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Isobutylsulfonyl)azetidin-1-yl)(isoxazol-5-yl)methanone

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